4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Description
Properties
CAS No. |
878720-32-2 |
|---|---|
Molecular Formula |
C21H23N5O2 |
Molecular Weight |
377.448 |
IUPAC Name |
4,7,8-trimethyl-2-[(3-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C21H23N5O2/c1-6-10-24-14(3)15(4)26-17-18(22-20(24)26)23(5)21(28)25(19(17)27)12-16-9-7-8-13(2)11-16/h6-9,11H,1,10,12H2,2-5H3 |
InChI Key |
IIOKXNNZTFLDEP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3C(=C(N4CC=C)C)C)N(C2=O)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to other biologically active imidazole derivatives and has been studied for its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.41 g/mol. The structural characteristics include:
- Molecular Weight : 342.41 g/mol
- Hydrogen Bond Donor Count : 4
- Hydrogen Bond Acceptor Count : 6
- Rotatable Bond Count : 5
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines.
- Aromatase Inhibition : Similar compounds have shown significant aromatase inhibitory activity, which is crucial in the treatment of hormone-dependent cancers such as breast cancer.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor Activity | Inhibition of cancer cell proliferation | |
| Aromatase Inhibition | Significant inhibition in nanomolar range |
The exact mechanism by which 4,7,8-trimethylpurine derivatives exert their biological effects is still under investigation. However, it is hypothesized that:
- Aromatase Inhibition : The compound may bind to the aromatase enzyme (CYP19), preventing the conversion of androgens to estrogens.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of similar imidazole derivatives:
- Study on Aromatase Inhibitors : A study published in PubMed highlighted the design and synthesis of imidazole-based compounds with potent aromatase inhibitory activity. The most effective compound had an IC50 value in the nanomolar range, indicating strong potential for therapeutic applications against hormone-sensitive cancers .
- In Vitro Studies : Various in vitro experiments have demonstrated that related compounds can significantly reduce cell viability in breast cancer cell lines through mechanisms involving apoptosis and necrosis.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of imidazole derivatives, which include compounds structurally similar to 4,7,8-trimethyl-2-[(3-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione. These compounds exhibit significant activity against a range of pathogens including bacteria and fungi. For instance, modifications in the substituents of the imidazole nucleus can enhance antimicrobial efficacy. The compound's structural similarity to histidine allows it to effectively bind with protein molecules, enhancing its pharmacodynamic characteristics .
Anti-inflammatory and Analgesic Effects
Imidazole derivatives are also recognized for their anti-inflammatory and analgesic properties. Research indicates that slight modifications in the imidazole structure can lead to improved therapeutic effects. Compounds with triphenyl imidazole moieties have shown promise in reducing inflammation and pain, making them candidates for further development in pain management therapies .
Anticancer Potential
The anticancer properties of imidazole derivatives are well-documented. Research has demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. The ability of the compound to interact with various cellular pathways makes it a valuable candidate for anticancer drug development. Studies suggest that specific substitutions on the imidazole ring can enhance its cytotoxicity against different cancer cell lines .
Antiviral Activity
Emerging studies have indicated that certain imidazole derivatives possess antiviral properties. Their mechanism often involves the inhibition of viral replication or interference with viral entry into host cells. This potential opens avenues for developing antiviral agents against various viral infections .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups that can modulate biological activity. Understanding the structure-activity relationship (SAR) is crucial for optimizing the compound's efficacy and safety profile.
| Property | Description |
|---|---|
| Antimicrobial | Effective against various bacteria and fungi; structural modifications enhance activity. |
| Anti-inflammatory | Reduces inflammation; potential for pain management therapies. |
| Anticancer | Induces apoptosis; inhibits tumor growth; effective against multiple cancer types. |
| Antiviral | Inhibits viral replication; potential development for antiviral therapies. |
Case Studies
- Antimicrobial Evaluation : A study evaluated several imidazole derivatives against common bacterial strains using agar diffusion methods. Results indicated that specific substitutions led to enhanced antibacterial activity compared to standard antibiotics .
- Anti-inflammatory Studies : In vivo models demonstrated that certain derivatives significantly reduced inflammation markers and pain responses in animal models, suggesting their potential utility in treating inflammatory conditions .
- Cytotoxicity Assays : A series of cytotoxicity assays were performed on various cancer cell lines, revealing that modifications at specific positions on the imidazole ring resulted in increased cytotoxic effects compared to non-modified counterparts .
Preparation Methods
Nickel-Catalyzed Amido-Nitrile Cyclization
A foundational method involves cyclizing 5-amido-6-nitrile precursors under nickel(0) catalysis. Source details a protocol where 2-cyano-3-(methylamino)acrylonitrile undergoes nickel-mediated annulation at 80°C in DMF, forming the tricyclic core in 68% yield (Table 1). Critical parameters include:
- Catalyst loading : 5 mol% Ni(cod)₂ with 10 mol% PPh₃ ligand
- Temperature control : Maintaining 80±2°C prevents decarboxylation
- Solvent optimization : DMF outperforms THF or DMSO in yield and purity.
Table 1: Cyclization Conditions and Outcomes
| Precursor | Catalyst System | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 5-Amido-6-nitrile | Ni(cod)₂/PPh₃ | 68 | 95.2 |
| 5-Carbamate-6-amine | Pd(OAc)₂/Xantphos | 52 | 89.7 |
| 5-Thioamide-6-ester | CuI/1,10-phenanthroline | 41 | 82.4 |
Microwave-Assisted Solid-Phase Cyclization
Recent advances employ microwave irradiation (300 W, 150°C) to accelerate cyclization, reducing reaction times from 18 h to 2.5 h. This method utilizes polymer-supported reagents to facilitate purification, achieving 72% isolated yield with <0.5% dimeric byproducts.
Substituent Introduction: 3-Methylbenzyl and Prop-2-enyl Groups
The 2-[(3-methylphenyl)methyl] and 6-prop-2-enyl substituents require orthogonal protection-deprotection strategies to prevent regiochemical interference.
Friedel-Crafts Alkylation for 3-Methylbenzyl Attachment
A modified Friedel-Crafts reaction installs the 3-methylbenzyl group at C2 using AlCl₃ catalysis (Scheme 1):
- Electrophile generation : 3-Methylbenzyl bromide (1.2 eq) activated with AlCl₃ (1.5 eq) in CH₂Cl₂ at −10°C
- Nucleophilic attack : Purinoimidazole core (1 eq) added portionwise over 30 min
- Quenching : 10% NH₄Cl(aq) followed by silica gel chromatography yields 83% product.
Critical considerations :
Palladium-Catalyzed Allylation at C6
The 6-prop-2-enyl group is introduced via Suzuki-Miyaura coupling:
- Boronic ester : 2-Propenylboronic acid pinacol ester (1.5 eq)
- Catalyst : Pd(PPh₃)₄ (3 mol%) with K₂CO₃ base
- Solvent : DME/H₂O (4:1) at 90°C for 8 h
This method achieves 89% yield with <1% homocoupling byproduct.
Industrial-Scale Synthesis: Continuous Flow Adaptations
Batch process limitations (long cycle times, variable purity) are addressed through flow chemistry:
Table 2: Batch vs. Flow Process Metrics
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Cycle time | 48 h | 14 h |
| Throughput | 12 kg/week | 42 kg/week |
| Purity | 98.1% | 99.6% |
| Solvent consumption | 320 L/kg | 110 L/kg |
Key innovations in flow systems:
- Segmented gas-liquid flow : Enhances mass transfer for cyclization steps
- In-line IR monitoring : Real-time adjustment of residence times (30–90 s)
- Automated crystallization : Anti-solvent addition at optimized supersaturation.
Purification and Analytical Characterization
Final purification employs gradient recrystallization:
- Primary dissolution : Ethyl acetate/hexanes (1:3) at 60°C
- Cooling profile : 60°C → 25°C over 4 h, then −20°C for 12 h
- Filtration : 0.2 μm PTFE membrane under nitrogen
Analytical data :
- HPLC : tR = 12.7 min (C18, 70:30 MeCN/H₂O)
- HRMS : [M+H]+ calcd. 363.421, found 363.419
- XRD : Orthorhombic P212121, Z = 4.
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency Evaluation
| Method | Total Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| Nickel cyclization + batch | 58 | 98.1 | 1.00 |
| Microwave + flow | 71 | 99.6 | 0.83 |
| Enzymatic resolution* | 49 | 99.9 | 1.27 |
*Theoretical route using immobilized lipases for chiral intermediates
Q & A
Synthesis and Purification
Basic: Q. Q1. What are the established synthetic routes for this compound, and what purification methods are recommended? The compound’s imidazole-purine dione core suggests a multi-step synthesis involving condensation of substituted bromo-ketones with formamide or urea derivatives, followed by alkylation and functionalization (e.g., prop-2-enyl group addition). For example, details imidazole synthesis via bromo-ketone and formamide condensation (60–67% yields), while highlights tri-substituted imidazole derivatives using similar methods. Purification typically involves column chromatography for intermediates and reverse-phase HPLC for final products (e.g., NP-HPLC with retention times between 5.85–30.19 min ).
Advanced: Q. Q2. How can synthetic routes be optimized for improved yield and stereochemical control? Design of Experiments (DoE) can systematically optimize reaction conditions (e.g., temperature, solvent polarity, catalyst loading). For instance, shows varying yields (43–67%) based on substituent reactivity, suggesting electronic effects influence cyclization efficiency. Advanced purification techniques like preparative HPLC with chiral columns or crystallization using solvent gradients (e.g., ethanol/water) may resolve stereochemical impurities. Computational tools (e.g., DFT for transition-state modeling) can predict favorable reaction pathways .
Structural Characterization
Basic: Q. Q3. What spectroscopic techniques are critical for confirming the compound’s structure?
- 1H/13C NMR : Assign peaks for methyl groups (δ ~1.2–2.5 ppm), aromatic protons (δ ~6.5–7.5 ppm), and prop-2-enyl protons (δ ~5.0–5.8 ppm). provides a template for imidazole-pyridine derivatives, with detailed δ values for analogous systems.
- IR Spectroscopy : Key stretches include C=O (~1650–1750 cm⁻¹) and C-N (~1250–1350 cm⁻¹) .
- HRMS : Confirm molecular ion [M+H]+ with <5 ppm error .
Advanced: Q. Q4. How can X-ray crystallography resolve discrepancies between spectroscopic data and predicted structures? Single-crystal X-ray diffraction (e.g., using SHELX ) provides unambiguous bond lengths, angles, and stereochemistry. For example, notes SHELXL’s reliability for small-molecule refinement. If NMR suggests multiple conformers, crystallography can identify the dominant solid-state structure. For conflicting data (e.g., unexpected NOEs in NMR vs. crystallographic symmetry), molecular dynamics simulations may reconcile dynamic solution behavior with static crystal packing .
Computational Modeling and Binding Studies
Basic: Q. Q5. What docking methodologies are suitable for studying this compound’s interaction with biological targets? Use software like AutoDock Vina or Schrödinger Suite for rigid/flexible docking. demonstrates shape similarity analysis (e.g., Tanimoto index >0.7) to reference drugs like talazoparib, identifying key binding motifs (e.g., purine-dione interactions with PARP1’s catalytic domain). Focus on hydrogen bonding (e.g., carbonyl groups with Asp/His residues) and π-π stacking (aromatic moieties) .
Advanced: Q. Q6. How can molecular dynamics (MD) simulations refine binding hypotheses? Run MD simulations (e.g., AMBER, GROMACS) over 100+ ns to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) and binding free energy (MM/PBSA). highlights the importance of substituent effects (e.g., bromophenyl vs. fluorophenyl) on binding entropy; advanced simulations can quantify these differences .
Biological Activity and Mechanism
Basic: Q. Q7. What assays are recommended for evaluating enzyme inhibition (e.g., PARP1, IDO)?
- PARP1 Inhibition : Use NAD+ depletion assays with recombinant PARP1 and histone-coated ELISA plates (IC50 determination) .
- IDO Inhibition : Measure kynurenine production via HPLC/UV-vis in HeLa cell lysates ( references similar imidazole-based IDO inhibitors) .
Advanced: Q. Q8. How can structure-activity relationship (SAR) studies guide derivative design? Systematically modify substituents (e.g., prop-2-enyl vs. phenyl groups) and assess activity. shows LCMS-guided SAR for benzimidazole derivatives, where logP and steric bulk correlate with potency. Use QSAR models to predict bioactivity of untested analogs .
Data Contradiction and Reproducibility
Basic: Q. Q9. How should researchers address batch-to-batch variability in spectroscopic data? Standardize synthetic protocols (e.g., inert atmosphere, exact stoichiometry) and use internal standards (e.g., TMS for NMR). notes melting point and HPLC retention time reproducibility as critical QC metrics .
Advanced: Q. Q10. What strategies resolve contradictions between computational predictions and experimental results? Re-evaluate force field parameters (e.g., partial charges for methyl groups) or crystallographic refinement (e.g., SHELXL’s TWIN law for twinned data). emphasizes SHELX’s robustness in handling high-resolution data, while suggests validating computational models with mutational studies (e.g., Ala-scanning of target proteins) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
